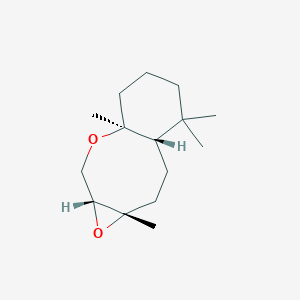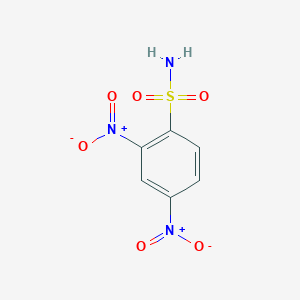
2,4-Dinitrobenzenosulfonamida
Descripción general
Descripción
2,4-Dinitrobenzenesulfonamide is an organic compound with the molecular formula C6H5N3O6S. It is characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
2,4-Dinitrobenzenesulfonamide has several applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dinitrobenzenesulfonamide are biothiols . Biothiols, including cysteine, homocysteine, and glutathione, are commonly found in biological systems and play important roles in regulating normal physiological processes .
Mode of Action
2,4-Dinitrobenzenesulfonamide interacts with its targets through a specific mechanism. It is covalently functionalized with green emissive carbon dots (g-CDs) to form 2,4-Dinitrobenzenesulfonate-functionalized CDs (g-CD-DNBS), which serve as a nanoprobe for biothiols . The fluorescence of the g-CD-DNBS is initially weak. Upon the addition of biothiols, the dnbs group of the probe is removed by thiol groups, resulting in the gradual restoration of green fluorescence .
Biochemical Pathways
The biochemical pathways affected by 2,4-Dinitrobenzenesulfonamide involve the detection and imaging of biothiols in living cells . The nanoprobe exhibits high selectivity for biothiols over other amino acids and biological molecules .
Result of Action
The molecular and cellular effects of 2,4-Dinitrobenzenesulfonamide’s action are significant. In acute leukemia cells, it has been observed to induce morphological changes suggestive of apoptosis . The mechanisms of cell death induced by this compound in K562 cells involve cell cycle arrest at the G2/M phase and the activation of both extrinsic and intrinsic apoptosis, with an increased FasR and AIF expression and the loss of mitochondrial potential .
Análisis Bioquímico
Biochemical Properties
2,4-Dinitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as cysteine proteases, where it forms a covalent bond with the thiol group of cysteine residues, leading to enzyme inhibition . This interaction is crucial for studying the enzyme’s function and regulation. Additionally, 2,4-Dinitrobenzenesulfonamide has been used in the development of fluorescent probes for detecting biothiols in living cells .
Cellular Effects
The effects of 2,4-Dinitrobenzenesulfonamide on various cell types and cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in acute leukemia cells . In K562 and Jurkat cells, 2,4-Dinitrobenzenesulfonamide causes cell cycle arrest at the G2/M phase and G0/G1 phase, respectively, and activates both extrinsic and intrinsic apoptotic pathways . These effects are essential for understanding the compound’s potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2,4-Dinitrobenzenesulfonamide exerts its effects through several mechanisms. It binds to the active site of enzymes, forming a covalent bond with cysteine residues, leading to enzyme inhibition . This inhibition can affect various cellular processes, including cell signaling pathways and gene expression. Additionally, 2,4-Dinitrobenzenesulfonamide has been used to develop fluorescent probes for imaging biothiols in living cells, where it undergoes a nucleophilic substitution reaction with thiol groups, resulting in fluorescence restoration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitrobenzenesulfonamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots exhibit high photostability and low toxicity, making them suitable for long-term imaging applications . The compound’s stability in different experimental conditions needs to be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of 2,4-Dinitrobenzenesulfonamide vary with different dosages in animal models. In studies involving acute leukemia cells, higher doses of the compound have been associated with increased cytotoxicity and apoptosis It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxic or adverse effects
Metabolic Pathways
2,4-Dinitrobenzenesulfonamide is involved in various metabolic pathways, particularly those related to the degradation of aromatic compounds. Bacterial pathways for the degradation of nitrobenzene and related compounds provide insights into the metabolic processes involving 2,4-Dinitrobenzenesulfonamide . These pathways often involve novel oxygenases and mutase enzymes that facilitate the breakdown and assimilation of the compound.
Transport and Distribution
The transport and distribution of 2,4-Dinitrobenzenesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots are well-distributed within cells and exhibit high selectivity for biothiols . Understanding the transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of 2,4-Dinitrobenzenesulfonamide is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, 2,4-Dinitrobenzenesulfonamide-functionalized carbon dots have been used to image biothiols in living cells, where they localize to specific subcellular regions . This localization is critical for studying the compound’s effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfonamide can be synthesized through the reaction of 2,4-dinitrobenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of 2,4-dinitrobenzenesulfonamide involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can be displaced by nucleophiles such as thiols, leading to the formation of thiol-substituted products.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, and other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Thiol-substituted benzenesulfonamides.
Reduction: 2,4-Diaminobenzenesulfonamide.
Oxidation: Oxidized derivatives depending on the specific conditions used.
Comparación Con Compuestos Similares
- 2-Nitrobenzenesulfonamide
- 4-Nitrobenzenesulfonamide
- 2,4-Dinitrobenzenesulfonyl chloride
Comparison: 2,4-Dinitrobenzenesulfonamide is unique due to the presence of two nitro groups, which significantly enhance its electrophilic properties compared to mono-nitrobenzenesulfonamides. This makes it more reactive in nucleophilic substitution reactions and more effective in biological applications where strong electrophiles are required .
Propiedades
IUPAC Name |
2,4-dinitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMRSEKWXWQVIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448134 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73901-01-6 | |
| Record name | 2,4-dinitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitrobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

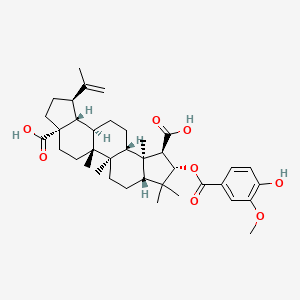
![(1E,4E)-1,5-Bis[3,5-bis(methoxymethoxy)phenyl]-1,4-pentadiene-3-one](/img/structure/B1249948.png)
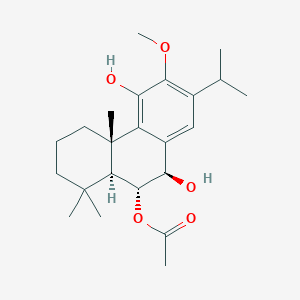
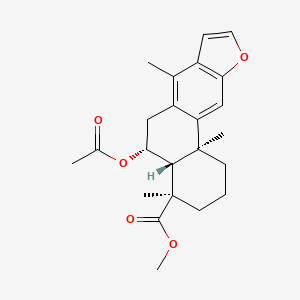
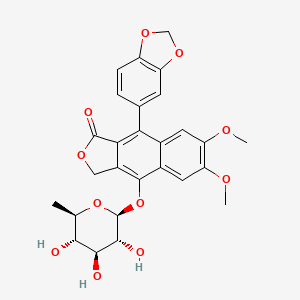
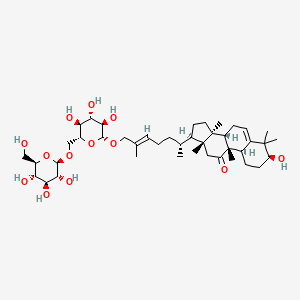
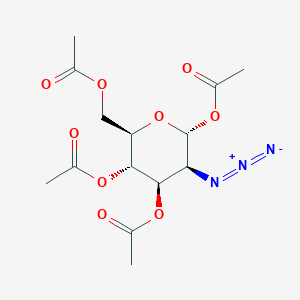

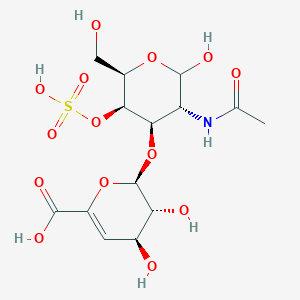
![(E)-3-[4-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol](/img/structure/B1249964.png)
